N-(4-ethoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide
Description
N-(4-ethoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide (ID: G420-0037) is a heterocyclic acetamide derivative with a molecular formula of C₂₂H₂₀N₄O₂S and a molecular weight of 404.49 g/mol . Its structure features:
- A pyrazolo[1,5-a]pyrazine core substituted with a phenyl group at position 2.
- A sulfanylacetamide side chain linked to the pyrazine ring at position 3.
- An N-(4-ethoxyphenyl) group attached to the acetamide nitrogen.
This compound is part of a broader class of pyrazolo-pyrazine derivatives studied for diverse biological activities, including enzyme inhibition and receptor targeting .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-2-28-18-10-8-17(9-11-18)24-21(27)15-29-22-20-14-19(16-6-4-3-5-7-16)25-26(20)13-12-23-22/h3-14H,2,15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCJGDCZPMSOIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazolo[1,5-a]pyrazine/Pyrimidine Core
Key structural analogs differ in substituents on the heterocyclic core and acetamide side chain (Table 1).
Table 1: Substituent Comparison of Selected Analogs
*Calculated based on molecular formulas.
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : The ethoxy group in the target compound is electron-donating, while the chloro substituent in is electron-withdrawing. This difference may alter binding affinity to biological targets, as seen in studies where chloro-substituted analogs exhibit enhanced enzyme inhibition due to stronger electrophilic character .
Physicochemical Properties
Limited experimental data are available for the target compound, but inferences can be drawn from analogs:
- Lipophilicity : The ethoxy group increases lipophilicity (logP ~3.5 estimated) compared to methoxy (logP ~2.8) and chloro (logP ~3.0) analogs. This may enhance blood-brain barrier penetration, as observed in related pyrazolo-pyrazine derivatives used in neuroimaging .
- Solubility: Higher molecular weight analogs (e.g., phenoxyphenyl-substituted compound, MW ~422 g/mol ) may exhibit reduced aqueous solubility, a critical factor in drug formulation.
Enzyme Inhibition:
- LOX, α-Glucosidase, and BChE Inhibition : Analogs with indole-oxadiazole motifs (e.g., ) show moderate activity against lipid-oxidizing enzymes (LOX IC₅₀ ~10–50 µM) and cholinesterases. The target compound’s phenyl-pyrazine core may confer distinct activity due to planar aromaticity favoring π-π stacking with enzyme active sites .
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